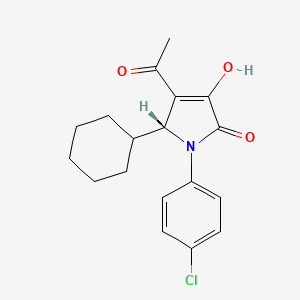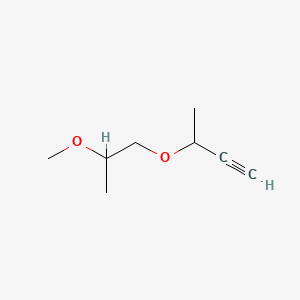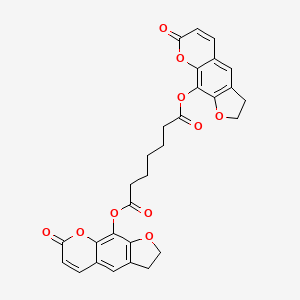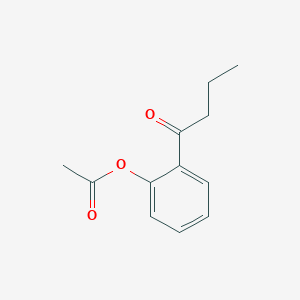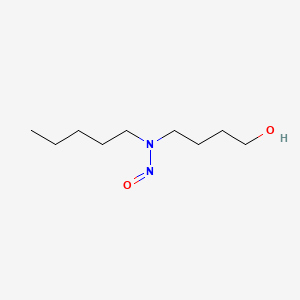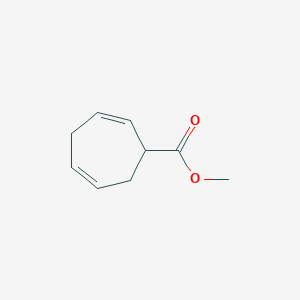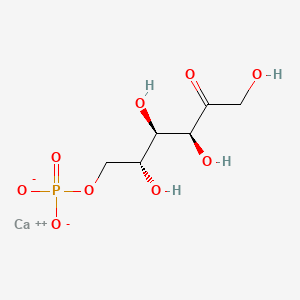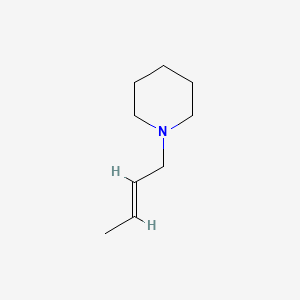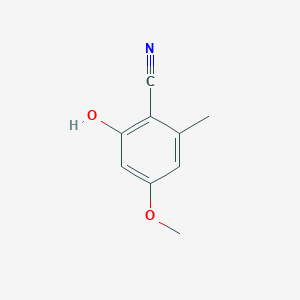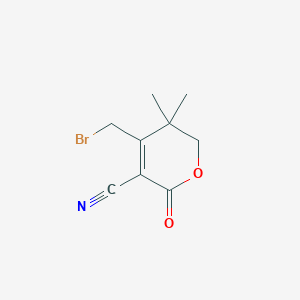
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a bromomethyl group, a dimethyl group, an oxo group, and a carbonitrile group attached to a pyran ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can be achieved through several methods. One common approach involves the bromination of a suitable precursor compound. For example, the starting material can be a pyran derivative that undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in an organic solvent such as acetone or dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor. This method ensures consistent product quality and efficient use of reagents. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the carbonitrile group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Mécanisme D'action
The mechanism by which 4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile exerts its effects depends on the specific context in which it is used. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological or chemical systems. This reactivity allows the compound to modify target molecules, potentially altering their function or activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: This compound also contains a bromomethyl group and a similar structural framework, but with a dioxolanone ring instead of a pyran ring.
4-Bromomethylcoumarins: These compounds share the bromomethyl group but have a coumarin ring structure.
Uniqueness
4-(Bromomethyl)-5,5-dimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of functional groups and the pyran ring structure
Propriétés
Numéro CAS |
80946-00-5 |
|---|---|
Formule moléculaire |
C9H10BrNO2 |
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
4-(bromomethyl)-3,3-dimethyl-6-oxo-2H-pyran-5-carbonitrile |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2)5-13-8(12)6(4-11)7(9)3-10/h3,5H2,1-2H3 |
Clé InChI |
GXPCCPGQNNYDBU-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)C(=C1CBr)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
